

# Preclinical Profile of KX2-361 at a Glance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

Get Quote

| Aspect                    | Findings from Preclinical Studies                                                                         |
|---------------------------|-----------------------------------------------------------------------------------------------------------|
| Compound Name             | KX2-361 (also known as KX-02, KX-2361) [1] [2]                                                            |
| Class                     | Small molecule [2]                                                                                        |
| Mechanism of Action       | Dual inhibitor of Src-family kinases and tubulin polymerization [1] [2]                                   |
| Blood-Brain Barrier (BBB) | Readily crosses the BBB in mice [1]                                                                       |
| Administration            | Orally bioavailable [1] [2]                                                                               |
| In Vivo Model             | Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice [1]                                         |
| Key Efficacy Finding      | Provided long-term survival [1]                                                                           |
| Key Mechanistic Finding   | Efficacy is immune-mediated; no long-term survival observed in mice lacking an adaptive immune system [1] |
| Latest Development Status | <b>Discontinued</b> for brain cancer, glioblastoma, and solid tumours [2]                                 |

## Detailed Experimental Protocols

The core preclinical data for **KX2-361** comes from a 2018 study published in the *Journal of Neuro-Oncology* [1]. The methodologies for key experiments are detailed below.

## In Vitro Mechanistic Assays

- **Cell Lines:** The study used the human GL261 murine glioblastoma cell line [1].
- **Src Inhibition Assay:** The reduction of Src autophosphorylation (a key indicator of Src kinase activity) in GL261 cells was measured to confirm target engagement. This is typically done using Western blotting with phospho-specific antibodies against Src [1].
- **Tubulin Binding and Polymerization Assay:** The direct binding of **KX2-361** to tubulin was assessed. The disruption of microtubule architecture in cultured glioma cells was visualized, likely through immunofluorescence staining using antibodies against tubulin to observe the breakdown of the cellular microtubule network [1].

## In Vivo Efficacy Study

- **Animal Model:** C57BL/6 mice with orthotopically implanted GL261 glioblastoma cells. This model involves injecting cancer cells directly into the brain of syngeneic mice, making it a clinically relevant model for studying drug delivery and efficacy [1].
- **Treatment Protocol:** **KX2-361** was administered orally. The specific dosing regimen (e.g., dose amount, frequency) was not detailed in the abstract of the study [1].
- **Control Group:** The survival of treated mice was compared to a control group that did not receive the drug [1].
- **Immune Mechanism Investigation:** The study included a cohort of mice lacking an adaptive immune system (e.g., SCID or nude mice). The absence of long-term survival in this cohort demonstrated that the therapeutic effect of **KX2-361** is dependent on the host's immune system to control tumor growth [1].

## Mechanism of Action and Signaling Pathways

**KX2-361** employs a dual mechanism of action, simultaneously targeting two critical processes in cancer cells. The diagram below illustrates how this dual inhibition leads to anti-tumor effects in concert with the immune system.



Click to download full resolution via product page

This dual targeting strategy is particularly relevant in glioblastoma, where **SRC** acts as a central downstream node for many receptor tyrosine kinases (RTKs) like EGFR, which are frequently aberrantly activated in this cancer [3]. By inhibiting both SRC signaling and tubulin dynamics, **KX2-361** attacks the tumor through multiple pathways.

## Interpretation and Context for Researchers

- **Promising but Discontinued Compound:** The preclinical data for **KX2-361** demonstrated a compelling dual mechanism and achieved the critical milestone of good oral bioavailability and brain penetration. However, its development status is listed as **discontinued** [2]. For your research, it may be more productive to investigate the reasons for its discontinuation or explore other compounds in this class that are still in development.
- **The Critical Role of the Immune System:** The most significant finding is that the **anti-tumor effect is not direct cytotoxicity alone but is mediated by the adaptive immune system** [1]. This suggests that the drug may work by altering the tumor microenvironment or inducing an immunogenic response, making it a potential candidate for combination with other immunotherapies.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - KX : a novel orally bioavailable small molecule dual Src/tubulin... 2 361 [pubmed.ncbi.nlm.nih.gov]
2. KX2 361 - AdisInsight - Springer [adisinsight.springer.com]
3. SRC Kinase in Glioblastoma: News from an Old ... [mdpi.com]

To cite this document: Smolecule. [Preclinical Profile of KX2-361 at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548108#kx2-361-preclinical-studies-glioblastoma>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)